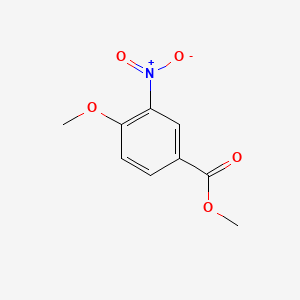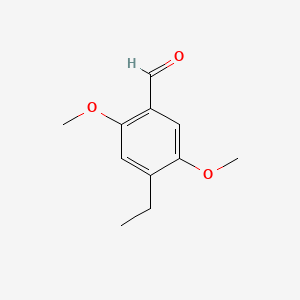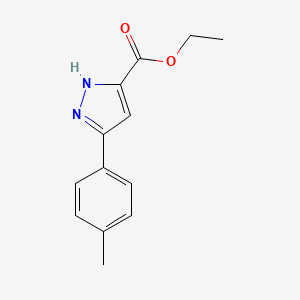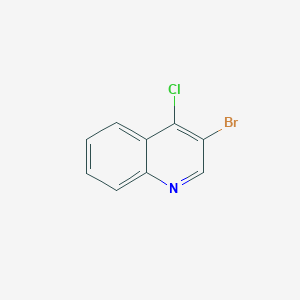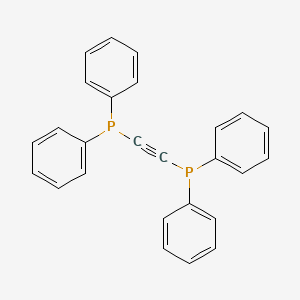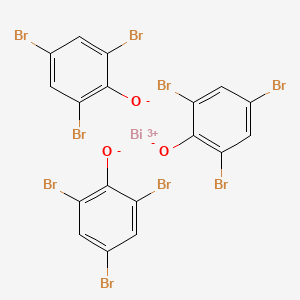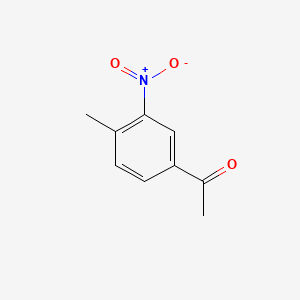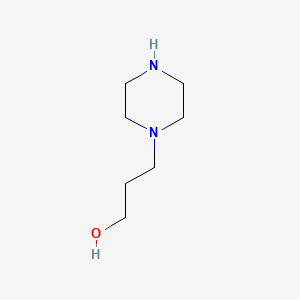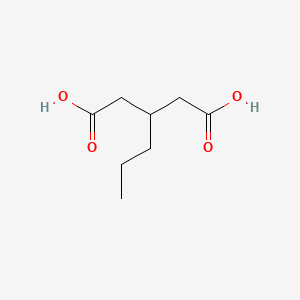
3-Propylglutaric acid
Descripción general
Descripción
3-Propylglutaric acid is a carboxylic acid that belongs to the dicarboxylic acid family. It has the molecular formula C8H14O4 and a molecular weight of 174.1944 .
Molecular Structure Analysis
The molecular structure of 3-Propylglutaric acid consists of 8 carbon atoms, 14 hydrogen atoms, and 4 oxygen atoms . The IUPAC Standard InChI is InChI=1S/C8H14O4/c1-2-3-6(4-7(9)10)5-8(11)12/h6H,2-5H2,1H3,(H,9,10)(H,11,12) .
Aplicaciones Científicas De Investigación
1. Role in Metabolic Pathways and Disorders
3-Propylglutaric acid and its derivatives have been studied in the context of metabolic pathways and disorders. For example, Jones et al. (2019) explored the occurrence of 3-methylglutaric acid in subjects with deficiencies in HMG-CoA lyase or AUH, impacting mitochondrial energy metabolism (Jones, Peréz, & Ryan, 2019). Santarelli et al. (2013) reported a neonatal case of 3-hydroxy-3-methylglutaric-coenzyme A lyase deficiency, a rare autosomal recessive inborn metabolic disorder (Santarelli et al., 2013).
2. Chemical Synthesis and Industrial Applications
Adamo et al. (2007) discussed the synthesis of 3-arylglutaric acids from 3,5-dimethyl-4-nitroisoxazole, highlighting its importance as synthetic intermediates in various industrial applications (Adamo et al., 2007).
3. Biotechnological Production and Applications
Otto et al. (2011) summarized research on the biotechnological production of alpha-ketoglutaric acid by bacteria and yeasts, emphasizing its broad application scope in the chemical, dietary, and medical industries (Otto, Yovkova, & Barth, 2011). Chen et al. (2017) explored the metabolic engineering of Corynebacterium glutamicum for producing 3-hydroxypropionic acid from glucose and xylose, a key chemical for various industrial processes (Chen et al., 2017).
4. Diagnostic and Clinical Research
Studies have also focused on the diagnostic and clinical significance of 3-methylglutaconic acid and related compounds. For example, Ensenauer et al. (2000) discussed the diagnosis of 3-methylglutaconic aciduria type I in patients, emphasizing its significance in clinical settings (Ensenauer et al., 2000).
5. Biochemical Analysis and Characterization
Jones and Chalmers (2000) analyzed the occurrence and origin of partially trimethylsilylated 3-hydroxy-3-methyl carboxylic acids, contributing to a better understanding of biochemical analysis techniques (Jones & Chalmers, 2000).
Propiedades
IUPAC Name |
3-propylpentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-2-3-6(4-7(9)10)5-8(11)12/h6H,2-5H2,1H3,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHJZYPZZBZPIPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90194467 | |
| Record name | 3-Propylglutaric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90194467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Propylglutaric acid | |
CAS RN |
4165-98-4 | |
| Record name | 3-Propylpentanedioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4165-98-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Propylglutaric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004165984 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Propylglutaric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90194467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



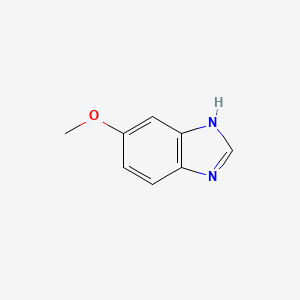
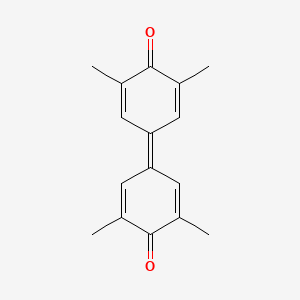
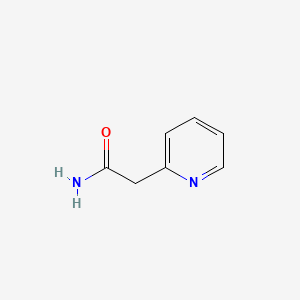
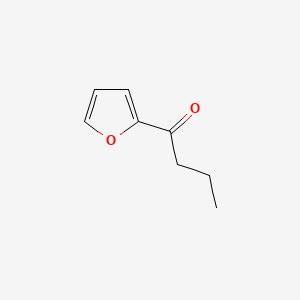
![N-[1H-Indol-3-YL-acetyl]valine acid](/img/structure/B1583827.png)
